molecular formula C12H14F3NO3S B8307648 1-(3-(Trifluoromethyl)phenylsulfonyl)piperidin-4-ol

1-(3-(Trifluoromethyl)phenylsulfonyl)piperidin-4-ol

Cat. No.: B8307648
M. Wt: 309.31 g/mol
InChI Key: MSDSAVBBCBKCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Trifluoromethyl)phenylsulfonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H14F3NO3S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F3NO3S

Molecular Weight

309.31 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-ol

InChI

InChI=1S/C12H14F3NO3S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)16-6-4-10(17)5-7-16/h1-3,8,10,17H,4-7H2

InChI Key

MSDSAVBBCBKCQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (180 mg, 4.74 mmol) was added to a solution of 1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-one (2.56 g, 8.34 mmol) in methanol (15 ml) at 0° C., and stirred at room temperature for 1 hour. The reaction was quenched with H2O (50 ml) and extracted with ethyl acetate (20 ml×2). The combined organic phase was washed with H2O (20 ml×2) and brine (20 ml×2), dried over Na2SO4 and concentrated in vacuo to give 1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ol (2.17 g, 84%) as a white solid: LCMS: 310 [M+1]+.
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-one
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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